molecular formula C23H22N2O5S B2435248 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 922137-80-2

3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide

Cat. No. B2435248
CAS RN: 922137-80-2
M. Wt: 438.5
InChI Key: LWJKMQHWTQZTKA-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Scientific Research Applications

Catalytic Reactions and Synthesis

A catalytic enantioselective aza-Reformatsky reaction involving cyclic dibenzo[b,f][1,4]oxazepines has been developed, showcasing the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This reaction demonstrates significant yields and high enantioselectivities, highlighting the compound's potential in organic synthesis (Munck et al., 2017).

Chemical Transformations and Inhibitor Properties

Research has shown that primary sulfonamide groups in similar structures facilitate ring-forming cascades leading to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These derivatives exhibit strong inhibition of human carbonic anhydrases, a significant aspect in therapeutic research (Sapegin et al., 2018).

Pharmacological Applications

Studies have explored dibenzo[b,f][1,4]oxazepines and related derivatives in pharmacology, particularly their interaction with histamine receptors and selected aminergic GPCRs. This research is crucial in understanding the pharmacological implications of these compounds (Naporra et al., 2016).

Environmental Applications

The asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds has been reported using an environmentally benign solvent, water. This study presents a significant advancement in green chemistry, emphasizing the compound's applicability in eco-friendly chemical processes (More & Bhanage, 2017).

Medicinal Chemistry

The organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines has been developed, resulting in cyclic amines containing chiral tetrasubstituted C‒F stereocenters. This advancement is significant in medicinal chemistry, offering new avenues for the development of pharmacologically relevant compounds (Li et al., 2019).

Mechanism of Action

As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by binding to these receptors and inhibiting their activity . This can help in the treatment of various central nervous system disorders .

properties

IUPAC Name

3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-12-29-20-11-9-17(13-15(20)2)31(27,28)25-16-8-10-21-18(14-16)23(26)24-19-6-4-5-7-22(19)30-21/h4-11,13-14,25H,3,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJKMQHWTQZTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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